1-Ethyl-2-methyl-3-oxopropyl thioacetate
Description
Thioacetates are organosulfur compounds characterized by the general structure R-S-C(O)-R’, where the thiol group (-SH) is acetylated. The compound 1-Ethyl-2-methyl-3-oxopropyl thioacetate features a branched alkyl chain with an oxopropyl moiety, distinguishing it from simpler thioacetates. This analysis compares it with thioacetates such as ethyl thioacetate, furfuryl thioacetate, and substituted derivatives (e.g., azidopropyl, bromophenyl thioacetates) to infer behavior and applications .
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
O-(2-methyl-1-oxopentan-3-yl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-8(6(2)5-9)10-7(3)11/h5-6,8H,4H2,1-3H3 |
InChI Key |
PNXIMFKIKHAXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C=O)OC(=S)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Ethyl Thioacetate : Exhibits moderate reactivity in enzymatic thiolysis, with specific activity of 40.04 ± 2.36 U mg⁻¹ at low ethanethiol concentrations. Higher ethanethiol concentrations (80 mM) reduce activity due to enzyme inhibition .
- Furfuryl Thioacetate (C₇H₈O₂S) : The furan ring enhances stability and imparts aroma characteristics, making it suitable for flavor applications. Its boiling point (93°C) and refractive index (1.500–1.540) reflect its aromatic nature .
- Branched Derivatives (e.g., S-tert-butyl thioacetate) : Bulky substituents like tert-butyl groups reduce nucleophilic substitution rates due to steric hindrance, as seen in acid-catalyzed cleavage studies .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The oxopropyl group in the target compound may increase hydrophilicity compared to purely alkyl-substituted thioacetates.
- Higher molecular weight and branching suggest a higher boiling point than ethyl or furfuryl derivatives.
Reactivity and Stability
Enzymatic and Acid-Catalyzed Reactions
- Ethyl Thioacetate : Demonstrates reversible inhibition of Eat1 enzyme at high thiol concentrations, limiting its utility in biocatalytic processes .
- Methyl/Isopropyl Thioacetates: Exhibit first-order rate constants of 3.2 × 10⁻⁴ s⁻¹ (methyl) and 4.1 × 10⁻⁴ s⁻¹ (isopropyl) in acidic cleavage, indicating minor steric effects on reactivity .
The target compound’s branched structure may reduce enzymatic turnover rates and acid-catalyzed cleavage efficiency compared to linear analogs.
Thermal and Oxidative Stability
- Furfuryl Thioacetate : Stable under refrigeration (≤4°C) but degrades upon prolonged exposure to light or heat .
- Methoxypropylacetate (non-thioester analog): Flash point of 333°C and resistance to decomposition under standard conditions .
The oxopropyl group in the target compound could enhance thermal stability but may increase susceptibility to oxidation.
Table 2: Hazard Profiles of Selected Compounds
Thioacetates generally require precautions against sulfur-related decomposition products (e.g., H₂S), though evidence for the target compound is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
